N2,N6-Di-Cbz Avizafone N2,N6-Di-Cbz Avizafone
Brand Name: Vulcanchem
CAS No.: 60067-14-3
VCID: VC0106235
InChI:
SMILES:
Molecular Formula: C₃₈H₃₉ClN₄O₇
Molecular Weight: 699.19

N2,N6-Di-Cbz Avizafone

CAS No.: 60067-14-3

Cat. No.: VC0106235

Molecular Formula: C₃₈H₃₉ClN₄O₇

Molecular Weight: 699.19

* For research use only. Not for human or veterinary use.

N2,N6-Di-Cbz Avizafone - 60067-14-3

Specification

CAS No. 60067-14-3
Molecular Formula C₃₈H₃₉ClN₄O₇
Molecular Weight 699.19

Introduction

Chemical Properties and Structure

Molecular Structure

N2,N6-Di-Cbz Avizafone features a complex molecular structure characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to a core Avizafone structure. The compound's full IUPAC name reflects this complexity, with the Cbz groups attached at the N2 and N6 positions of the molecule. The structure contains a chlorine atom, which contributes to its specific binding properties and pharmacological effects. The molecular architecture of N2,N6-Di-Cbz Avizafone is designed specifically to serve as a protected intermediate, with the Cbz groups providing the necessary protection during synthesis processes.

Physical and Chemical Properties

N2,N6-Di-Cbz Avizafone exhibits distinct physical and chemical properties that influence its handling, storage, and application in pharmaceutical research. The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC₃₈H₃₉ClN₄O₇
Molecular Weight699.19 g/mol
CAS Number60067-14-3
Physical StateSolid
SolubilityLimited in water, soluble in organic solvents
Storage Condition-20°C (1-2 years), -4°C (1-2 weeks)

The compound's limited water solubility but enhanced solubility in organic solvents makes it suitable for various organic synthesis procedures. These properties reflect its design as an intermediate compound intended for further chemical modifications rather than direct therapeutic use. The recommended storage conditions indicate its stability characteristics, with long-term storage requiring lower temperatures to maintain chemical integrity .

Synthesis and Preparation Methods

Synthetic Routes

Mechanism of Action

Prodrug Conversion

N2,N6-Di-Cbz Avizafone functions as a precursor in the synthesis of Avizafone, which itself is a prodrug of Diazepam. The Cbz protecting groups play a crucial role in this process, as they are strategically removed during subsequent synthetic steps or metabolic processes. Once the protecting groups are removed, Avizafone can be metabolized in the body by aminopeptidase enzymes in the blood, ultimately releasing the active pharmaceutical ingredient, Diazepam.

The conversion pathway involves multiple enzymatic steps, which contribute to the controlled release profile of the active drug. This staged conversion process offers potential advantages in terms of drug delivery, pharmacokinetics, and therapeutic efficacy compared to direct administration of Diazepam.

Pharmacological Targets

While N2,N6-Di-Cbz Avizafone itself is primarily a synthetic intermediate rather than a therapeutic agent, understanding its relationship to the ultimate pharmacological target is essential. The final active compound, Diazepam, exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

The design of N2,N6-Di-Cbz Avizafone as a precursor to Avizafone, and ultimately Diazepam, represents a sophisticated approach to modulating drug delivery to these pharmacological targets. The protecting groups and structural modifications affect the rate and extent of conversion to the active form, potentially offering improved therapeutic outcomes compared to direct administration of the active drug.

Biological Activity and Applications

Pharmaceutical Research Applications

N2,N6-Di-Cbz Avizafone serves multiple functions in pharmaceutical research and development. Its primary application lies in its role as an intermediate in the synthesis of Avizafone, which is a prodrug for Diazepam. The compound facilitates the controlled release of the active drug, potentially enhancing the solubility and bioavailability compared to traditional formulations.

Key pharmaceutical applications include:

  • Synthesis of prodrug formulations with improved pharmacokinetic profiles

  • Development of novel drug delivery systems for central nervous system agents

  • Structure-activity relationship studies in benzodiazepine pharmacology

  • Precursor for compounds used in the treatment of anxiety, seizures, and muscle spasms

These applications highlight the significance of N2,N6-Di-Cbz Avizafone in advancing pharmaceutical research related to central nervous system disorders and emergency medicine.

Research Findings and Pharmacokinetics

Comparative Studies

Research on Avizafone, the compound derived from N2,N6-Di-Cbz Avizafone, has yielded valuable findings regarding its pharmacokinetic advantages compared to direct administration of Diazepam . Studies indicate that Avizafone achieves higher maximum plasma concentrations of Diazepam more rapidly than Diazepam itself, suggesting enhanced bioavailability when administered as a prodrug.

A significant clinical trial comparing Avizafone and Diazepam revealed the following pharmacokinetic parameters:

ParameterAvizafone (20 mg)Diazepam (11.3 mg)
Maximum Plasma Concentration (ng/mL)231 (60)148 (91)
Time to Maximum Concentration (h)0.75 (0.5–1)1.5 (0.5–96)
Area Under Curve (h·ng/mL)5851 (2086)5485 (1856)

These findings suggest that the prodrug strategy facilitated by N2,N6-Di-Cbz Avizafone in the synthesis process contributes to improved pharmacokinetic properties of the resulting therapeutic agent.

Novel Delivery Systems

Research on compounds derived from N2,N6-Di-Cbz Avizafone has also focused on innovative delivery systems to enhance therapeutic efficacy . Studies have investigated intranasal administration of Avizafone combined with converting enzymes to rapidly enhance the conversion to Diazepam, potentially improving the speed of onset in emergency situations.

Experimental findings from these studies demonstrated that:

  • Co-administration of Avizafone with converting enzymes resulted in significantly increased flux rates for Diazepam compared to standard formulations

  • Intranasal delivery showed promising bioavailability percentages ranging from approximately 78% to 114%, depending on the dose

  • Peak plasma concentrations were achieved rapidly, within 5-8 minutes post-administration

These research findings highlight the potential of delivery systems based on compounds synthesized using N2,N6-Di-Cbz Avizafone as a critical intermediate, particularly for conditions requiring rapid intervention.

Comparison with Related Compounds

Structural Analogs

N2,N6-Di-Cbz Avizafone belongs to a family of compounds that share similar structural features or functional purposes. Comparing this compound with its structural analogs provides valuable insights into structure-activity relationships and potential applications. The following table presents a comparison of N2,N6-Di-Cbz Avizafone with related compounds:

CompoundMolecular FormulaKey FeaturesRelationship to N2,N6-Di-Cbz Avizafone
AvizafoneC₂₂H₂₇ClN₄O₃Prodrug of Diazepam; rapid conversion to active drugDerived from N2,N6-Di-Cbz Avizafone after removal of Cbz groups
Avizafone DihydrobromideC₂₂H₂₉Br₂ClN₄O₃Salt form with improved stability and solubilitySalt form of the compound derived from N2,N6-Di-Cbz Avizafone
N-Boc TobramycinC₂₃H₄₅N₅O₁₁Antibiotic; utilizes similar protection strategies for aminesShares conceptual approach of using protecting groups on amine functionalities

These comparisons illustrate how N2,N6-Di-Cbz Avizafone fits within a broader context of protected intermediates and prodrugs, highlighting its distinctive features and applications relative to related compounds.

Functional Comparisons

Beyond structural similarities, comparing N2,N6-Di-Cbz Avizafone with functionally related compounds provides insights into its specific role in pharmaceutical applications. The following functional comparisons highlight the unique aspects of N2,N6-Di-Cbz Avizafone:

  • As a protected intermediate, N2,N6-Di-Cbz Avizafone offers advantages in synthesis control compared to unprotected intermediates, enabling selective reactions at specific sites

  • Compared to other protected benzodiazepine intermediates, the specific placement of Cbz groups in N2,N6-Di-Cbz Avizafone confers particular stability and reactivity profiles

  • The compound's role in prodrug synthesis represents a sophisticated approach compared to direct drug formulation, potentially offering improved pharmacokinetic profiles and targeted delivery

These functional comparisons emphasize the specialized role of N2,N6-Di-Cbz Avizafone in pharmaceutical chemistry and highlight its contribution to advanced drug development strategies.

Future Research Directions

Emerging Technologies

Advances in synthetic methodologies and analytical techniques open new possibilities for research involving N2,N6-Di-Cbz Avizafone. Emerging technologies with potential relevance to this compound include:

  • Flow chemistry approaches for more efficient and scalable synthesis

  • Advanced protection and deprotection strategies with improved selectivity and yield

  • Computational modeling to predict pharmacokinetic properties and optimize molecular design

  • Novel analytical methods for more precise characterization of intermediates and final products

These technological advances could enhance the efficiency of N2,N6-Di-Cbz Avizafone synthesis, expand its applications in pharmaceutical research, and contribute to the development of improved therapeutic agents based on similar chemical principles.

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